3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride
Description
3-(2-Bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride is a synthetic compound characterized by a thienopyridine core fused with an azetidine ring, a 2-bromophenyl substituent, and a propan-1-one backbone. The hydrochloride salt form enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications . The compound is commercially available through suppliers such as Chemische Werke Hommel GmbH & Co. and BECKMANN CHEMIKALIEN KG, indicating industrial interest .
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2OS.ClH/c20-17-4-2-1-3-14(17)5-6-19(23)22-12-16(13-22)21-9-7-18-15(11-21)8-10-24-18;/h1-4,8,10,16H,5-7,9,11-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCDSJMEACMJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to introduce the bromine atom at the 2-position.
Construction of the Thienopyridine Moiety: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as thiophene and pyridine derivatives.
Azetidine Ring Formation: The azetidine ring is usually formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Final Coupling and Hydrochloride Formation: The final step involves coupling the bromophenyl intermediate with the thienopyridine-azetidine moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions that promote nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The azetidine ring and thienopyridine moiety may play crucial roles in binding to the target, while the bromophenyl group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Differences :
- Substituents: Halogen: Chlorine at the thienopyridine ring (vs. Aromatic Group: Phenyl group at the propan-1-one chain (vs. 2-bromophenyl in the target compound). Azetidine Absence: Lacks the azetidine ring present in the target compound.
- Molecular Weight : 305.8 g/mol (vs. higher molecular weight for the target compound due to bromine and azetidine groups).
- Salt Form : Neutral molecule (vs. hydrochloride salt in the target compound).
Implications :
- The phenyl group (vs. 2-bromophenyl) decreases molecular weight and lipophilicity, which could impact membrane permeability.
- The absence of an azetidine ring might reduce conformational rigidity, affecting target selectivity .
5-[3-(4-Bromophenyl)-1-(2,5-Dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one
Key Differences :
- Core Structure: Pyrimidine-tri-one core (vs. thienopyridine in the target compound).
- Substituents :
- 4-Bromophenyl Group : Positional isomer of the target compound’s 2-bromophenyl.
- Dimethoxyphenyl Group : Introduces electron-donating methoxy groups, contrasting with the electron-withdrawing bromine in the target compound.
Implications :
- The pyrimidine-tri-one core may engage in hydrogen bonding distinct from the thienopyridine’s sulfur-mediated interactions.
- 4-Bromophenyl (para position) vs. 2-bromophenyl (ortho position) could influence steric and electronic effects in molecular recognition.
Comparative Data Table
Research Implications and Limitations
- Target Compound Advantages :
- The hydrochloride salt improves solubility for in vivo applications.
- The azetidine ring may enhance binding specificity due to restricted rotation.
- Limitations: No pharmacological data are available in the provided evidence to validate target engagement or efficacy. Structural analogs like the chloro-phenyl derivative highlight the need for halogen and substituent optimization for activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis involving (i) coupling of 2-bromophenylacetone with azetidine precursors via nucleophilic substitution, (ii) cyclization to form the dihydrothienopyridine moiety, and (iii) HCl salt formation. Key parameters include temperature control (<5°C during bromophenyl coupling to minimize side reactions) and use of anhydrous solvents (e.g., THF) for cyclization steps . Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and NMR to confirm intermediate structures .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Methodology :
- 1H/13C NMR : Assign peaks for the bromophenyl aromatic protons (δ 7.2–7.8 ppm), azetidine NH (δ 2.3–3.1 ppm), and dihydrothienopyridine methylene groups (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target receptors (PDB ID: 6CM4). Optimize the ligand’s conformation via DFT (B3LYP/6-31G* basis set) to calculate electrostatic potential maps and HOMO-LUMO gaps, which correlate with reactivity . Validate predictions with in vitro binding assays (IC50 comparisons) .
Q. What experimental strategies resolve contradictions in reported IC50 values across cell-based vs. enzyme-linked assays?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) to eliminate variability .
- Metabolite Screening : LC-MS analysis to identify active metabolites that may influence potency discrepancies .
- Allosteric Effects : Test compound pre-incubation times (0–60 min) to account for delayed receptor interactions .
Q. How does the azetidine ring’s conformation influence pharmacokinetic properties like metabolic stability?
- Methodology :
- Molecular Dynamics (MD) Simulations : Analyze azetidine ring puckering (N-C-C-N dihedral angles) and its impact on CYP3A4 metabolism .
- In Vitro Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Compare half-life (t1/2) for rigid vs. flexible analogs .
Q. What role does the hydrochloride salt play in enhancing solubility without compromising membrane permeability?
- Methodology :
- pH-Solubility Profile : Measure solubility in PBS (pH 2–7.4) and compare with free base. Use shake-flask method with UV-Vis quantification .
- Permeability Assay : Parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion. Salt forms often show higher solubility but lower logP (target: −1 to +3) .
Data Contradiction Analysis
Q. How should researchers address conflicting XRD and NMR data regarding the azetidine ring’s geometry?
- Methodology :
- XRD Validation : Single-crystal XRD resolves bond angles (e.g., N-C-C-N ~15°) but may reflect solid-state conformations. Compare with solution-state NMR (NOESY for proximity correlations) .
- DFT Optimization : Calculate energy-minimized conformers in solvent (implicit water model) to reconcile differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
